2-(4-Hydroxyphenyl)benzonitrile
Overview
Description
2-(4-Hydroxyphenyl)benzonitrile is an organic compound that features both a hydroxyl group and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Hydroxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions and low production cost . Another approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C). This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(4-Hydroxyphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and stabilizer.
Industry: Utilized in the manufacturing of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to estrogen receptors and activate the expression of genes containing estrogen response elements . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzonitrile: Similar structure but lacks the additional phenyl group, affecting its overall reactivity and applications.
2-Hydroxybenzonitrile: The hydroxyl group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
2-(4-Hydroxyphenyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPAPDGVCPVONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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